5,6-dibromo-1H-benzo[d]imidazol-2(3H)-one
Overview
Description
5,6-Dibromo-1H-benzo[d]imidazol-2(3H)-one is a brominated derivative of benzimidazole, a heterocyclic aromatic organic compound Benzimidazoles are known for their wide range of biological activities and are used in various pharmaceutical applications
Mechanism of Action
Target of Action
Imidazole derivatives are known to be key components in functional molecules used in a variety of applications, including pharmaceuticals and agrochemicals .
Mode of Action
It’s known that imidazole derivatives can interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biochemical processes .
Pharmacokinetics
The compound has a predicted boiling point of 4727±250 °C and a density of 2164±006 g/cm3 .
Result of Action
Certain imidazole derivatives have shown significant activity against human prostate cancer cell lines .
Action Environment
The compound is recommended to be stored at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dibromo-1H-benzo[d]imidazol-2(3H)-one typically involves the bromination of 1H-benzo[d]imidazol-2(3H)-one. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to control the temperature and reaction time precisely. The use of bromine or N-bromosuccinimide in large quantities requires careful handling and safety measures due to the hazardous nature of these reagents.
Chemical Reactions Analysis
Types of Reactions
5,6-Dibromo-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form different oxidation states of the benzimidazole ring.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated benzimidazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzimidazole derivatives depending on the nucleophile used.
Oxidation Reactions: Products include oxidized forms of benzimidazole.
Reduction Reactions: Products include hydrogenated benzimidazole derivatives.
Scientific Research Applications
5,6-Dibromo-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Used in the development of new materials and as a precursor in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1H-benzo[d]imidazol-2(3H)-one
- 6-Bromo-1H-benzo[d]imidazol-2(3H)-one
- 1H-benzo[d]imidazol-2(3H)-one
Uniqueness
5,6-Dibromo-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of two bromine atoms at the 5 and 6 positions, which significantly alters its chemical reactivity and potential applications compared to its mono-brominated or non-brominated counterparts. This dual bromination enhances its ability to participate in various chemical reactions and increases its potential as a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
5,6-dibromo-1,3-dihydrobenzimidazol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2O/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,(H2,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKMAWLNJXIZNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Br)NC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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